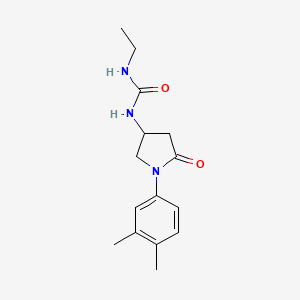
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group. It also has a dimethylphenyl group attached, which is a phenyl ring with two methyl groups at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrrolidinone ring, the dimethylphenyl group, and the ethylurea group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidinone ring and the urea group could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be determined through experimental analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis
Research into compounds structurally related to "1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea" has led to insights into their synthesis, molecular structure, and spectroscopic properties. For example, studies on pyrrole derivatives have revealed methods for synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Singh et al., 2013). These investigations often employ quantum chemical calculations to evaluate the thermodynamics of reactions and the vibrational modes of new compounds, providing a foundation for further research and development in various scientific fields.
Catalysis and Polymerization
Certain compounds with pyrrolidinyl moieties are utilized in catalytic processes, such as the asymmetric alternating copolymerization of cyclohexene oxide and CO2. These catalysts, including dimeric zinc complexes, have shown effectiveness in producing polymers with potential applications in sustainable materials and green chemistry (Nakano et al., 2003). Such research not only contributes to our understanding of catalytic mechanisms but also promotes the development of environmentally friendly manufacturing processes.
Supramolecular Assemblies
The study of supramolecular assemblies involving pyrrolidinyl and related compounds provides insights into crystal engineering and the formation of complex structures with specific properties. Investigations into how these molecules interact with other compounds to form crystalline assemblies can inform the design of new materials with applications in electronics, photonics, and drug delivery systems (Arora & Pedireddi, 2003).
Electro-Optic Materials
Compounds containing pyrrole and related heterocycles have been explored for their potential in creating nonlinear optical (NLO) and electro-optic materials. By synthesizing and characterizing pyrrole-based donor-acceptor chromophores, researchers aim to develop materials with applications in optical switching, data storage, and photonic devices (Facchetti et al., 2003).
Antimicrobial and Anticancer Agents
The synthesis and biological evaluation of new oxopyrrolidine derivatives, including those structurally related to "1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea," have shown promise as inhibitors of key enzymes and proteins associated with diseases such as Alzheimer's and certain cancers. These studies contribute to the development of novel therapeutic agents with improved efficacy and selectivity (Mohamed et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-4-16-15(20)17-12-8-14(19)18(9-12)13-6-5-10(2)11(3)7-13/h5-7,12H,4,8-9H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDENJRNKFSYYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,8,8-tetramethyl-5-(4-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2839509.png)

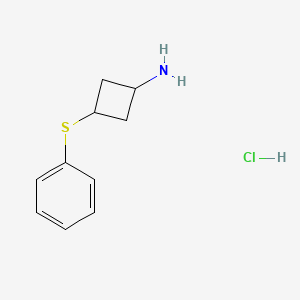
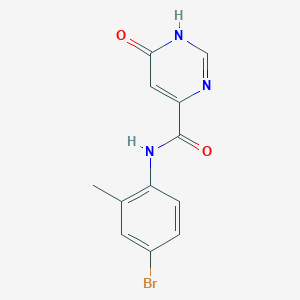
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2839515.png)
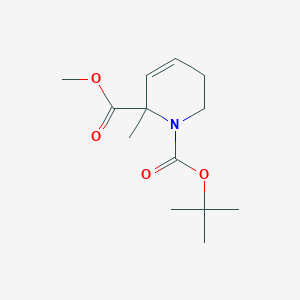
![Ethyl 2-[(3-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2839517.png)


![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2839527.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2839528.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2839530.png)
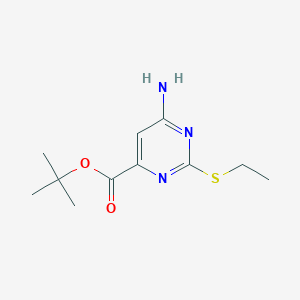
![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2839532.png)